molecular formula C14H23NO2 B2995533 Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone CAS No. 2034520-24-4

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone

Cat. No.: B2995533
CAS No.: 2034520-24-4
M. Wt: 237.343
InChI Key: YCHAFTZUHHCURX-UHFFFAOYSA-N
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Description

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a pyrrolidine ring, a cyclopropylmethoxy group, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions, while the cyclopentyl group is often added through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially for modifying the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Cyclopropylmethoxy derivatives: Compounds with the cyclopropylmethoxy group may have comparable chemical properties and reactivity.

Uniqueness

Cyclopentyl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the cyclopropylmethoxy and cyclopentyl groups, along with the pyrrolidine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

cyclopentyl-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c16-14(12-3-1-2-4-12)15-8-7-13(9-15)17-10-11-5-6-11/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHAFTZUHHCURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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